
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was first discovered in the early 1990s and has since been the focus of numerous scientific studies. In
Scientific Research Applications
Spectroscopic and Structural Investigations
A comprehensive study on a structurally similar sulfamethazine Schiff-base, examining its molecular structure and spectroscopic properties through experimental and quantum chemical calculations, provides insights into the stability, electronic structure, and potential activity correlations of such compounds. This research demonstrates the importance of hydrogen-bond effects, hyperconjugative interactions, and intramolecular hydrogen bonding in determining the stability and reactivity of these molecules (Mansour & Ghani, 2013).
Corrosion Inhibition
In the context of industrial applications, the adsorption and corrosion inhibition properties of piperidine derivatives, closely related to the compound , on iron surfaces have been explored. Quantum chemical calculations and molecular dynamics simulations revealed the relationship between molecular structure and corrosion inhibition efficiency, suggesting the potential application of such compounds in protecting metals against corrosion (Kaya et al., 2016).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of new pyrimidine derivatives synthesized through electrochemical methods, including compounds structurally related to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, have been investigated. These studies demonstrate significant activity against a range of Gram-positive and Gram-negative bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Khan et al., 2015).
Anti-HIV Activity
Research into N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives reveals their potential as anti-HIV agents. In vitro testing of these compounds showed promising activity against HIV-1, highlighting the potential of such sulfonamide derivatives in therapeutic applications against viral infections (Brzozowski & Sa̧czewski, 2007).
Nonlinear Optical Properties
The synthesis and characterization of thienyl-substituted pyridinium salts, including those with sulfonamide groups, for second-order nonlinear optical applications, point to the potential use of sulfonamide derivatives in optical technologies. These compounds exhibit significant noncentrosymmetric structures and optical nonlinearity, suggesting their utility in developing materials for nonlinear optics (Li et al., 2012).
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-9-12(5-6-13(11)22-4)23(20,21)17-10-14-16-8-7-15(18-14)19(2)3/h5-9,17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNRZCQOWUVBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

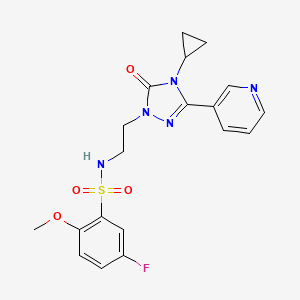
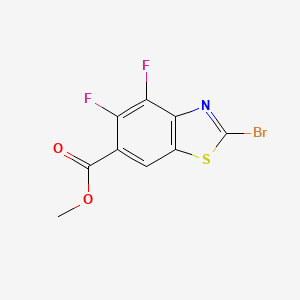
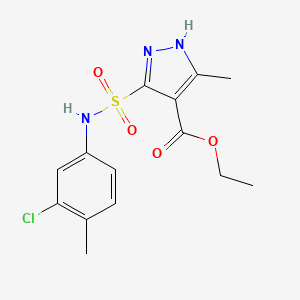
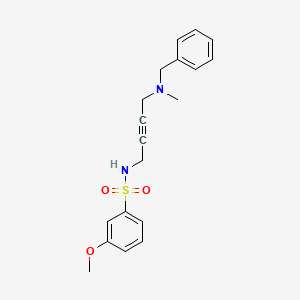
![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)
![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)
![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)
![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)

![4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2537790.png)
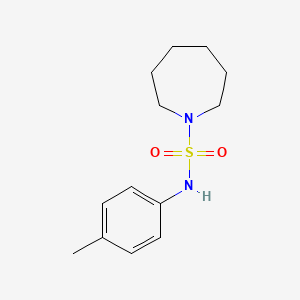
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2537793.png)